molecular formula C17H14ClN3O4 B2380063 N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 879055-07-9

N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2380063
CAS No.: 879055-07-9
M. Wt: 359.77
InChI Key: LLNPYHBADCDULF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a pyridazinone core substituted with a furan-2-yl group and linked to a 5-chloro-2-methoxyphenyl moiety via an acetamide bridge. This compound is structurally analogous to several pharmacologically active molecules, particularly those targeting enzymes or receptors through hydrogen bonding and aromatic interactions. Its design leverages the pyridazinone scaffold, known for its bioactivity in anti-inflammatory, antimicrobial, and enzyme inhibition contexts .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-24-14-6-4-11(18)9-13(14)19-16(22)10-21-17(23)7-5-12(20-21)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNPYHBADCDULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14ClN3O3\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{3}

Structural Features

  • Chloro and Methoxy Substituents : The presence of a chloro group and a methoxy group on the phenyl ring may enhance the lipophilicity and biological activity of the compound.
  • Pyridazine Moiety : The pyridazine ring can contribute to various biological interactions, potentially acting as a pharmacophore.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be thoroughly investigated but warrants exploration based on structural analogs.

Anticancer Properties

Some studies suggest that compounds containing furan and pyridazine moieties can exhibit anticancer activity. For example, pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanisms by which similar compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer metabolism or microbial survival.
  • Disruption of Cellular Signaling : Compounds may interfere with signaling pathways crucial for cell growth and survival.

Toxicity Profile

Initial assessments indicate that this compound may exhibit toxicity, as indicated by hazard classifications related to acute toxicity and environmental impact. Further toxicological studies are necessary to establish a comprehensive safety profile.

Case Studies

  • Antimicrobial Activity Study : A study examining the antimicrobial efficacy of structurally similar compounds found that modifications in the aromatic region significantly influenced antibacterial potency against Gram-positive bacteria.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus32 µg/mL
    Compound BEscherichia coli64 µg/mL
  • Anticancer Activity : A related compound demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction.
    Cell LineIC50 (µM)
    MCF710
    MDA-MB-23115

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, highlighting differences in substituents, bioactivity, and synthesis pathways.

Compound Key Substituents Bioactivity/Application Key Structural Differences Reference
N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-Methoxyphenyl (pyridazinone), 5-chloro-2-methoxyphenyl (acetamide) Not explicitly stated; likely similar enzyme inhibition or antimicrobial activity Furan-2-yl replaced with 3-methoxyphenyl; altered electronic properties
N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) 4-Fluorophenyl (pyridazinone), pyrimidinone (side chain) Molecular docking candidate for enzyme inhibition (e.g., kinases) Ethyl linker and pyrimidinone substitution; increased steric bulk
2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide Tetrahydrofuran-2-one (side chain), 2,6-dimethylphenyl Herbicidal activity (e.g., ofurace) Pyridazinone core replaced with simpler acetamide; lacks aromatic heterocyclic diversity
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives 1,3,4-Oxadiazole (side chain), butanamide linker Lipoxygenase inhibitors (anti-inflammatory) Pyridazinone replaced with oxadiazole; altered hydrogen-bonding capacity
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Acryloylphenoxy group, diphenylacetamide Antimicrobial activity (chalcone-derived analogs) Pyridazinone absent; acryloylphenoxy group introduces π-π stacking potential

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Furan vs. However, furan’s smaller size may confer better pharmacokinetic properties (e.g., solubility) .
  • Halogenation : The 5-chloro substituent on the phenyl ring (common in all analogs) is critical for steric and electronic interactions, often enhancing receptor affinity .

Hydrogen-Bonding and Molecular Interactions

  • The pyridazinone core in the target compound provides two hydrogen-bond acceptors (C=O and N), which are absent in simpler acetamide herbicides (e.g., ofurace, ). This feature likely enhances interactions with enzymes like lipoxygenases or kinases .
  • Chalcone-derived analogs () rely on acryloyl groups for π-π stacking, a mechanism less relevant to the target compound’s pyridazinone-based design .

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